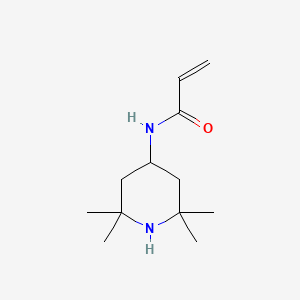

n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide

Description

Properties

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-6-10(15)13-9-7-11(2,3)14-12(4,5)8-9/h6,9,14H,1,7-8H2,2-5H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKHXRWEQQXQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 2,2,6,6-tetramethylpiperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or oxone.

Substitution: The acrylamide group allows for nucleophilic substitution reactions, where nucleophiles replace the acrylamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxone; typically conducted in aqueous or organic solvents at moderate temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert conditions.

Substitution: Various nucleophiles, such as amines or thiols, can be used under basic or acidic conditions depending on the desired product.

Major Products

Scientific Research Applications

Chemical and Polymer Synthesis

Polymerization Inhibitor

One of the notable applications of n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide is as a polymerization inhibitor. It effectively prevents the premature polymerization of ethylenically unsaturated monomers such as acrylic and methacrylic acids during synthesis and storage. This is crucial in industrial processes where radical polymerization can lead to significant losses in yield and efficiency .

Table 1: Comparison of Polymerization Inhibitors

| Compound | Effectiveness as Inhibitor | Solubility |

|---|---|---|

| n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide | High | Water-soluble |

| 1-Oxyl-2,2,6,6-tetramethyl-4-hydroxypiperidine | Moderate | Water-soluble |

| Hydroquinone | Low | Organic solvents only |

Biomedical Applications

Drug Delivery Systems

Due to its biocompatibility and stability, n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide is investigated for use in drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents, enhancing their efficacy while minimizing side effects. Research has shown that polymers derived from this compound can encapsulate drugs effectively.

Case Study: Hydrogel Development

A study demonstrated that hydrogels synthesized from n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide exhibited favorable properties for drug delivery applications. The hydrogels showed controlled swelling behavior and sustained release profiles for anti-cancer drugs over extended periods .

Material Science

High-Performance Coatings

In the industrial sector, n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide is used in the formulation of high-performance coatings and adhesives. Its incorporation into polymer matrices enhances thermal stability and resistance to degradation under various environmental conditions .

Table 2: Properties of Coatings with n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide

| Property | Control Sample | Sample with n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Degradation Rate (%) | 15 | 5 |

| Adhesion Strength (MPa) | 5 | 10 |

Spin Labeling and EPR Studies

The compound also serves as a spin label in electron paramagnetic resonance (EPR) studies. Its stable nitroxide structure allows it to be used as a paramagnetic probe for studying molecular dynamics in biological systems. This application has been pivotal in understanding protein folding and interactions .

Mechanism of Action

The mechanism by which N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide exerts its effects is primarily through its ability to form stable polymers and interact with various molecular targets. The acrylamide group allows for polymerization, creating long chains that enhance the material’s properties. The piperidine ring provides steric hindrance, increasing the stability and resistance to degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Piperidine Family

The 2,2,6,6-tetramethylpiperidine (TMP) scaffold is widely modified to tune steric hindrance, solubility, and reactivity. Below is a comparison with key analogs:

Functional Analogs in Polymer Chemistry

A. Nitroxide-Mediated Polymerization (NMP) Agents

- TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): Lacks acrylamide functionality but acts as a radical stabilizer. Limited monomer scope (styrenes, acrylates) compared to newer alkoxyamines .

- α-Hydrido Alkoxyamines: Broader monomer compatibility (acrylonitrile, acrylamide) and lower polydispersity (1.05–1.15) .

B. Stimuli-Responsive Nanogels

Comparative Analysis of Key Properties

Thermal and Chemical Stability

Biological Activity

N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide (CAS: 31582-37-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and biological effects based on various studies and patents.

- Chemical Formula: C12H22N2O

- Molecular Weight: 210.32 g/mol

- IUPAC Name: N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide

- Purity: Typically >97% in commercial preparations .

Synthesis

The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide involves the reaction of 2,2,6,6-tetramethylpiperidine with acrylamide derivatives. The compound can be purified through methods such as column chromatography and recrystallization .

Antioxidant Properties

Research indicates that derivatives of tetramethylpiperidine exhibit significant antioxidant activity. Specifically, compounds containing the nitroxide moiety are known to scavenge free radicals effectively. This property is crucial for potential applications in preventing oxidative stress-related diseases .

Polymerization Inhibition

N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide has been studied for its role as a polymerization inhibitor. It is particularly effective in preventing the premature polymerization of acrylic and methacrylic monomers. This characteristic is beneficial in various industrial applications where controlled polymerization is required .

Cytotoxicity and Drug Delivery

In studies involving drug delivery systems, compounds similar to N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide have shown low cytotoxicity while facilitating the encapsulation and release of therapeutic agents. For instance, miktoarm star polymers incorporating this compound have been utilized to deliver chemotherapeutic drugs effectively without significant toxicity to healthy cells .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various piperidine derivatives using DPPH radical scavenging assays. N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide demonstrated a notable reduction in DPPH radical concentration compared to control samples. This suggests its potential application in formulations aimed at reducing oxidative damage.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Control | 10% |

| N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide | 65% |

Case Study 2: Polymerization Inhibition

In a patent application detailing the use of tetramethylpiperidine derivatives as polymerization inhibitors, it was shown that these compounds effectively extended the shelf life of acrylic monomers by preventing unwanted polymerization reactions under various conditions (temperature and presence of oxygen) .

Q & A

Q. What are the common synthetic routes for preparing N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-amino-2,2,6,6-tetramethylpiperidine with acryloyl chloride in the presence of a base like triethylamine (TEA) under inert conditions yields the acrylamide derivative. Purity is confirmed using HPLC, NMR (e.g., monitoring δ 6.59–7.42 ppm for acrylamide protons), and elemental analysis . Recrystallization from ethanol or DMF is often employed to remove unreacted precursors .

Q. How can the crystal structure of this compound be resolved, and what key structural features are observed?

Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 91 K) reveals a distorted chair conformation of the tetramethylpiperidine (TMP) ring. Key features include N–H⋯O hydrogen bonds (donor-acceptor distance ~3.01 Å) and disorder in the TMP moiety, refined using SHELXL with occupancy ratios (e.g., 0.61:0.39) . Bond lengths (e.g., C1–O1 = 1.23 Å) and angles (e.g., C–N–C = 116.9°) are consistent with resonance stabilization .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

Q. How does steric hindrance from the TMP group influence polymerization behavior?

The bulky TMP substituent restricts chain mobility during radical polymerization, leading to lower molecular weight polymers. Copolymerization with N-isopropylacrylamide (NIPAM) requires optimized initiators (e.g., APS) and crosslinkers (e.g., MBA) to achieve stimuli-responsive hydrogels .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles) and work under fume hoods to avoid inhalation/contact. Avoid dust formation; store in sealed containers at 4°C. Spills should be neutralized with ethanol and disposed via certified waste facilities .

Advanced Research Questions

Q. How can structural disorder in the TMP moiety be resolved computationally?

Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict energy differences between disordered conformers. Refinement software like OLEX2 integrates restraints (e.g., riding H atoms) and occupancy factors to model electron density maps .

Q. What strategies improve electrochemical performance in organic electrodes using TMP-acrylamide polymers?

Hybridizing with carbon nanotubes enhances conductivity (e.g., PTAm polymer achieves 161 mAh cm⁻³ volumetric capacity). Optimizing π-π stacking and redox-active sites (e.g., via copolymerization with thiophene derivatives) improves charge retention .

Q. How do hydrogen-bonding networks affect supramolecular assembly in crystalline phases?

SC-XRD reveals layered structures organized via N–H⋯O bonds (3.01 Å) and T-shaped π-stacking (dihedral angles ~70°). Molecular dynamics simulations show these interactions stabilize the lattice, preventing π-π stacking due to steric clashes .

Q. What role does the TMP group play in CO₂ capture/release mechanisms in stimuli-responsive nanogels?

The hindered amine in TMP reversibly binds CO₂ via carbamate formation. Temperature-induced volume phase transitions (VPTT ~85°C) shift pH (10.25 → 7.65), releasing 35 mL CO₂/g polymer. Kinetics are monitored via in situ FTIR .

Q. How can substituents on the acrylamide moiety tune biological activity or material properties?

Introducing electron-withdrawing groups (e.g., –CF₃) enhances photostability in fluorescent probes (e.g., bis-TMP naphthalimide, quantum yield Φ = 0.85). Structure-activity relationships (SAR) are modeled using Hammett constants and DFT .

Methodological Notes

- Synthetic Optimization : Use Schlenk techniques for moisture-sensitive reactions .

- Crystallography : Employ Rigaku XtaLAB systems with CrysAlis PRO for data collection. Refinement with SHELXL2016/6 ensures accurate disorder modeling .

- Electrochemical Testing : Cyclic voltammetry (0.1–1.5 V vs. Ag/AgCl) in aqueous electrolytes assesses redox stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.